molecular formula C20H30O4 B009309 8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid CAS No. 103188-13-2

8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid

Cat. No. B009309
CAS RN: 103188-13-2
M. Wt: 334.4 g/mol
InChI Key: GBSGALHVICSTLU-AXVKERTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid (HEET) is a bioactive lipid mediator that is produced by the oxidation of arachidonic acid. It is a member of the family of epoxyeicosatrienoic acids (EETs), which are known to have a wide range of biological activities. HEET has been shown to play a role in various physiological and pathological processes, including inflammation, angiogenesis, and cancer.

Mechanism of Action

8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid exerts its biological effects by binding to specific receptors, such as the peroxisome proliferator-activated receptor (PPAR) and the transient receptor potential vanilloid 4 (TRPV4) ion channel. 8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid has been shown to activate PPAR and inhibit TRPV4, leading to the modulation of various cellular processes, such as gene expression, ion channel activity, and cell proliferation.
Biochemical and Physiological Effects:
8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), and to reduce the expression of adhesion molecules, such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1). 8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid has also been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR).

Advantages and Limitations for Lab Experiments

One of the advantages of using 8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid in lab experiments is its stability and ease of synthesis. 8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid can be synthesized in large quantities using enzymatic or chemical methods, and it is stable under various conditions. However, one of the limitations of using 8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid in lab experiments is its potential toxicity. 8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid has been shown to have cytotoxic effects on certain cell types, and its use in vivo may require further investigation.

Future Directions

There are several future directions for the research on 8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid. One area of research is the development of novel therapeutic agents based on 8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid. 8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid analogs and derivatives could be synthesized and tested for their efficacy in various disease models. Another area of research is the elucidation of the molecular mechanisms underlying the biological effects of 8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid. The identification of novel receptors and signaling pathways could provide new insights into the therapeutic potential of 8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid. Additionally, the development of novel methods for the synthesis and purification of 8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid could facilitate its use in various research applications.

Synthesis Methods

The synthesis of 8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid can be achieved by the oxidation of arachidonic acid using various methods, such as chemical synthesis or enzymatic oxidation. One of the most commonly used methods is the enzymatic oxidation of arachidonic acid by cytochrome P450 (CYP) enzymes.

Scientific Research Applications

8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-angiogenic, and anti-cancer properties. 8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid has also been investigated for its potential use in the treatment of cardiovascular diseases, diabetes, and neurodegenerative disorders.

properties

CAS RN

103188-13-2

Product Name

8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

IUPAC Name

(5E,9E)-8-hydroxy-10-[3-[(2E,5E)-octa-2,5-dienyl]oxiran-2-yl]deca-5,9-dienoic acid

InChI

InChI=1S/C20H30O4/c1-2-3-4-5-6-10-13-18-19(24-18)16-15-17(21)12-9-7-8-11-14-20(22)23/h3-4,6-7,9-10,15-19,21H,2,5,8,11-14H2,1H3,(H,22,23)/b4-3+,9-7+,10-6+,16-15+

InChI Key

GBSGALHVICSTLU-AXVKERTGSA-N

Isomeric SMILES

CC/C=C/C/C=C/CC1C(O1)/C=C/C(C/C=C/CCCC(=O)O)O

SMILES

CCC=CCC=CCC1C(O1)C=CC(CC=CCCCC(=O)O)O

Canonical SMILES

CCC=CCC=CCC1C(O1)C=CC(CC=CCCCC(=O)O)O

synonyms

8-hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid
hepoxilin A4

Origin of Product

United States

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